2-(Pyridin-3-yl)cyclohexan-1-ol
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Overview
Description
2-(Pyridin-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H15NO It features a cyclohexane ring substituted with a hydroxyl group and a pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of substituted pyridine N-oxide with cyclohexanones . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis routes that utilize cost-effective starting materials and reagents. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclohexane derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)cyclohexan-1-ol
- 2-(Pyridin-4-yl)cyclohexan-1-ol
- 2-(Pyridin-3-yl)cyclohexanone
Uniqueness
2-(Pyridin-3-yl)cyclohexan-1-ol is unique due to the specific positioning of the pyridine ring at the 3-position of the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-pyridin-3-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2 |
InChI Key |
OIYALRNKMPRASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CN=CC=C2)O |
Origin of Product |
United States |
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